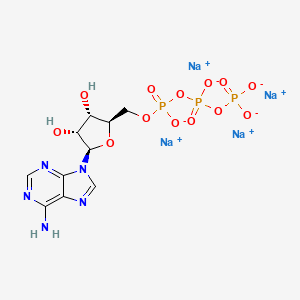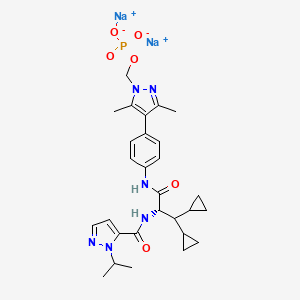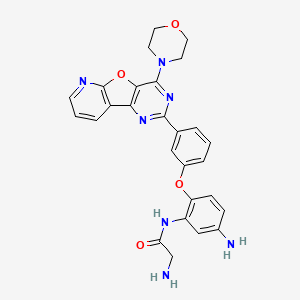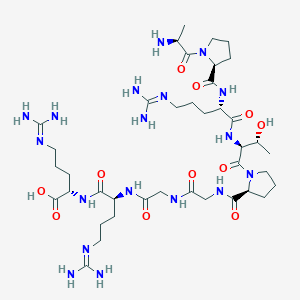
Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is commonly known for its involvement in various biochemical processes, including cellular respiration, muscle contraction, and active transport mechanisms. This compound is essential for the storage and transfer of energy within cells, making it a fundamental molecule in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt typically involves the phosphorylation of adenosine. The process can be carried out using chemical or enzymatic methods. One common chemical method involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt often employs microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation process is followed by extraction and purification steps, which may include ion exchange chromatography and crystallization to obtain the tetrasodium salt form.
Types of Reactions:
Hydrolysis: Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt can undergo hydrolysis to form adenosine diphosphate and inorganic phosphate. This reaction is catalyzed by enzymes such as ATPases.
Phosphorylation: It can act as a phosphoryl donor in various biochemical reactions, transferring its phosphate groups to other molecules.
Oxidation-Reduction: In cellular respiration, it participates in redox reactions where it is oxidized to adenosine diphosphate and then to adenosine monophosphate.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and is often catalyzed by enzymes.
Phosphorylation: Requires specific kinases and substrates, often occurring under physiological conditions.
Oxidation-Reduction: Involves electron transport chain components and occurs in the mitochondria.
Major Products:
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates depending on the substrate.
Oxidation-Reduction: Adenosine diphosphate, adenosine monophosphate, and energy in the form of adenosine triphosphate.
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is extensively used in scientific research due to its pivotal role in energy metabolism.
Chemistry:
- Used as a substrate in enzymatic assays to study kinase activity.
- Employed in the synthesis of nucleotide analogs for research purposes.
Biology:
- Essential in studies of cellular respiration and energy transfer.
- Used to investigate muscle contraction mechanisms and signal transduction pathways.
Medicine:
- Investigated for its potential therapeutic applications in treating conditions related to energy metabolism disorders.
- Used in diagnostic assays to measure cellular energy levels.
Industry:
- Utilized in the production of biopharmaceuticals.
- Applied in the development of biosensors for detecting adenosine triphosphate levels in various samples.
Mechanism of Action
Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt exerts its effects primarily through its role as an energy carrier. It donates phosphate groups to various substrates in phosphorylation reactions, which are crucial for energy transfer and storage. The compound interacts with numerous molecular targets, including kinases, ATPases, and other enzymes involved in metabolic pathways. Its hydrolysis releases energy that drives various cellular processes, such as muscle contraction, active transport, and biosynthetic reactions.
Comparison with Similar Compounds
Adenosine diphosphate (ADP): A lower-energy form that can be phosphorylated to form adenosine triphosphate.
Adenosine monophosphate (AMP): A further hydrolyzed form that participates in energy regulation.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer, particularly in protein synthesis and signal transduction.
Uniqueness: Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is unique due to its high-energy phosphate bonds, which are essential for driving endergonic reactions in cells. Its ability to act as a universal energy currency distinguishes it from other nucleotides, making it indispensable in both basic and applied sciences.
Properties
CAS No. |
606-67-7 |
|---|---|
Molecular Formula |
C10H12N5Na4O13P3 |
Molecular Weight |
595.11 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
PZFIDIJKTNDKOV-KWIZKVQNSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)

![4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)

![[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831989.png)
![N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide](/img/structure/B10831991.png)
![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![ethyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B10832003.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)

![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
